![molecular formula C14H17NO3 B2514733 N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide CAS No. 2097888-23-6](/img/structure/B2514733.png)
N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide is a synthetic organic compound that features a bifuran moiety linked to a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide typically involves the reaction of 2,3’-bifuran with a suitable amine and an acylating agent. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, 2-furoic acid can be reacted with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for the efficient production of amide derivatives containing furan rings.
Industrial Production Methods
Industrial production of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can be scaled up to produce larger quantities of the compound efficiently. Additionally, continuous flow reactors may be employed to enhance the production rate and yield.
化学反応の分析
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of substituted bifuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, dihydrofuran compounds, and various substituted bifuran derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
作用機序
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide can be compared with other bifuran derivatives and amide compounds. Similar compounds include:
- N-([2,3’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide
- N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)7-14(16)15-8-12-3-4-13(18-12)11-5-6-17-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDCTCIVXNNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
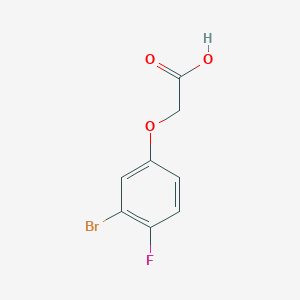
![7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2514652.png)

![2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2514657.png)
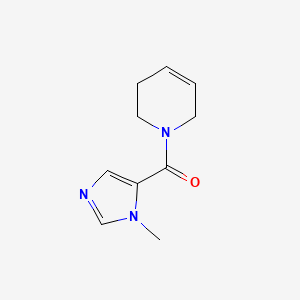
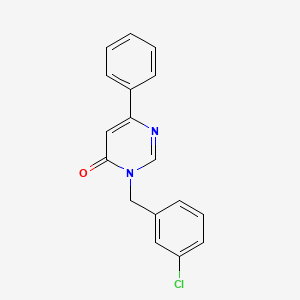
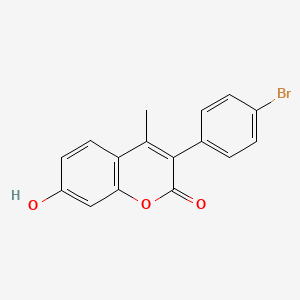
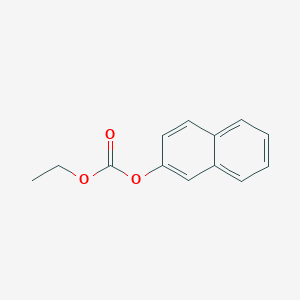
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
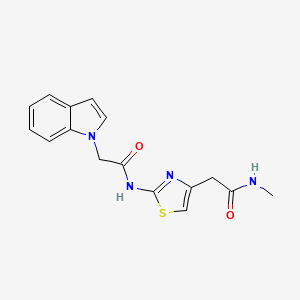
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide](/img/structure/B2514669.png)
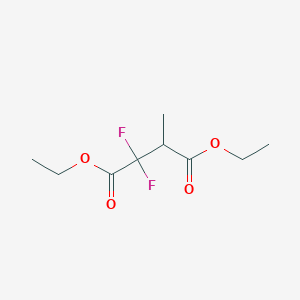
![2-(3-methylphenyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2514671.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)
